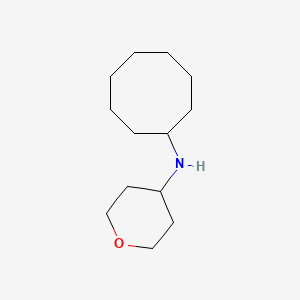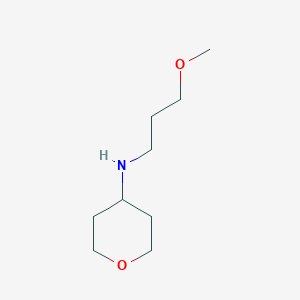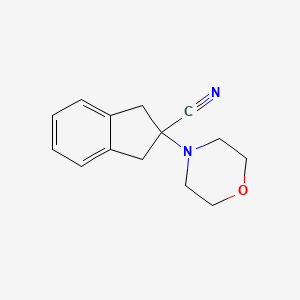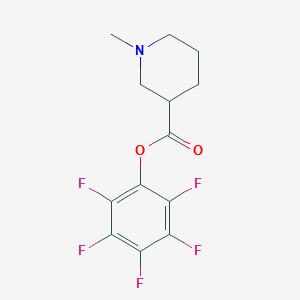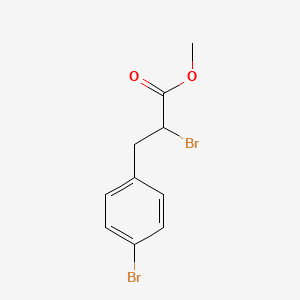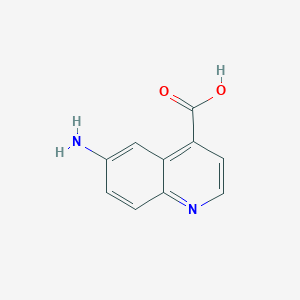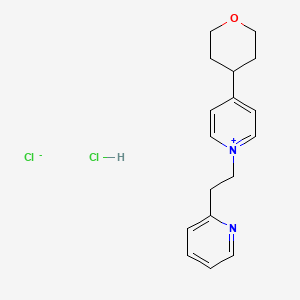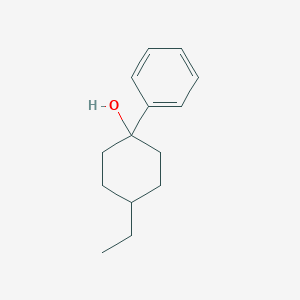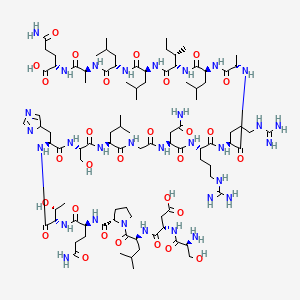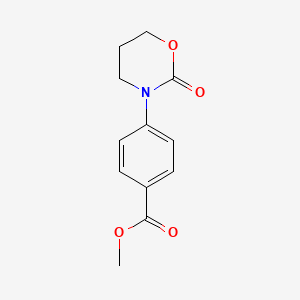
Tétrachlorhydrate de 1,4,8,11-tétraazaundécane
Vue d'ensemble
Description
1,4,8,11-Tetraazaundecane tetrahydrochloride is a complex organic compound with the molecular formula C18H32N4O8·4HCl. It is a derivative of 1,4,8,11-tetraazaundecane, a macrocyclic compound containing four nitrogen atoms within its ring structure. This compound is known for its ability to form stable complexes with various metal ions, making it useful in a range of scientific and industrial applications.
Applications De Recherche Scientifique
1,4,8,11-Tetraazaundecane tetrahydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a chelating agent to form stable complexes with metal ions, which are essential in catalysis and material science.
Biology: The compound is utilized in biochemistry for studying metalloproteins and enzymes that require metal cofactors.
Industry: The compound is employed in the manufacturing of catalysts, sensors, and other industrial products.
Mécanisme D'action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4,8,11-Tetraazaundecane tetrahydrochloride can be synthesized through the reaction of 1,4,8,11-tetraazaundecane with hydrochloric acid. The reaction typically involves dissolving the tetraazaundecane in an appropriate solvent, such as water or ethanol, followed by the gradual addition of hydrochloric acid under controlled conditions. The reaction mixture is then heated to facilitate the formation of the tetrahydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of 1,4,8,11-tetraazaundecane tetrahydrochloride may involve large-scale reactors and continuous flow processes to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4,8,11-Tetraazaundecane tetrahydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents into the macrocyclic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 1,4,8,11-tetraazaundecane tetrahydrochloride.
Comparaison Avec Des Composés Similaires
Cyclen (1,4,7,10-tetraazacyclododecane)
Cyclam (1,4,8,11-tetraazacyclotetradecane)
Porphyrins
Crown ethers
Uniqueness: What sets 1,4,8,11-tetraazaundecane tetrahydrochloride apart from these compounds is its specific ring size and the presence of four nitrogen atoms, which confer unique binding properties and reactivity patterns.
Propriétés
IUPAC Name |
N,N'-bis(2-aminoethyl)propane-1,3-diamine;tetrahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H20N4.4ClH/c8-2-6-10-4-1-5-11-7-3-9;;;;/h10-11H,1-9H2;4*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXNPWZJKALHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCN)CNCCN.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H24Cl4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656951 | |
| Record name | N~1~,N~3~-Bis(2-aminoethyl)propane-1,3-diamine--hydrogen chloride (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73082-39-0 | |
| Record name | N~1~,N~3~-Bis(2-aminoethyl)propane-1,3-diamine--hydrogen chloride (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1499062.png)

